Bucladesine sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

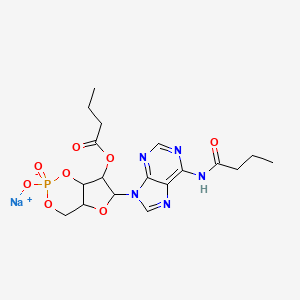

sodium;[6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N5O8P.Na/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBZRVBLIUDQNG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5NaO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16980-89-5 | |

| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bucladesine Sodium Salt: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucladesine (B1668021) sodium salt, also widely known as dibutyryl cyclic AMP (dbcAMP) sodium salt, is a pivotal tool in cellular and molecular biology for the investigation of cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways.[1][2] As a cell-permeable analog of the endogenous second messenger cAMP, bucladesine effectively mimics its intracellular effects, providing a direct means to activate cAMP-dependent signaling cascades.[3][4] Its enhanced lipophilicity, due to the presence of two butyryl groups, allows it to readily traverse cell membranes, a feat not easily accomplished by the more polar native cAMP.[2][5] This technical guide provides an in-depth overview of bucladesine sodium salt, its mechanism of action, quantitative data for experimental design, detailed experimental protocols, and visualizations of the pertinent signaling pathways and workflows.

Mechanism of Action

Bucladesine exerts its biological effects primarily through the activation of cAMP-dependent protein kinase A (PKA).[1][2] In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits. The binding of an activator, such as cAMP or bucladesine, to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[5] These activated catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular responses.[5]

Beyond the canonical PKA pathway, bucladesine can also influence other cAMP-dependent signaling pathways, including those mediated by Exchange Proteins Directly Activated by cAMP (EPACs), which are involved in processes like cell adhesion and migration.[6] Furthermore, by elevating intracellular cAMP levels, bucladesine facilitates the study of the transcription factor cAMP Response Element-Binding Protein (CREB), which is a key downstream target of PKA.[5]

It is also important to note that bucladesine can act as a phosphodiesterase (PDE) inhibitor, the enzymes responsible for the degradation of cAMP.[7][8] This inhibition can lead to an accumulation of endogenous cAMP, potentially potentiating the effects of bucladesine.[9]

Data Presentation: Quantitative Information

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro and In Vivo Working Concentrations

| Application | Cell Line/Model | Concentration/Dosage | Notes |

| Neuronal Differentiation | SH-SY5Y cells | 1 mM (in combination with other factors) | Part of a multi-step differentiation protocol.[1] |

| Neurite Outgrowth | PC12 cells | 0.5 mM | Used to induce and quantify neurite outgrowth.[1] |

| Gene Expression Analysis | Cultured mammalian cells | 10 µM - 1 mM | Optimal concentration is cell-type dependent.[10] |

| In vivo memory studies | Mouse model | 600 nM/mouse (i.p.) | Shown to reverse memory impairments.[8] |

| In vivo nociception studies | Mouse model | 50, 100, and 300 nm/mouse (i.p.) | Investigated for its effects on pain sensation.[11] |

| In vivo pancreatic cancer study | Nude mice | 5.0 µmol/animal/day | Used to study effects on the cell cycle of human pancreatic cancer. |

Table 2: Pharmacological Data

| Parameter | Value | Context |

| IC50 (Phosphodiesterase Inhibition) | 28.9 µM | The specific PDE subtype is not specified.[9] |

| PKA Activation (Ka) | Not explicitly reported for bucladesine | A protocol to determine the EC50 value for PKA activation is available.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Preparation of Bucladesine Stock Solution

Materials:

-

This compound powder

-

Sterile, nuclease-free Dimethyl sulfoxide (B87167) (DMSO) or water

-

Sterile microcentrifuge tubes

Procedure:

-

Reconstitution: To prepare a 100 mM stock solution, reconstitute the appropriate weight of this compound powder in sterile DMSO or water. For example, dissolve 5 mg of this compound (MW: 491.37 g/mol ) in 101.7 µL of solvent.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]

Protocol 2: In Vitro PKA Kinase Activity Assay

This assay measures the direct activation of purified PKA by bucladesine.[1]

Materials:

-

Purified PKA holoenzyme

-

Bucladesine stock solution

-

PKA substrate peptide (e.g., Kemptide)

-

[γ-³²P]ATP or a non-radioactive ATP detection system

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Detection reagents (e.g., phosphocellulose paper for radioactive assay)

Procedure:

-

Prepare serial dilutions of bucladesine in the kinase assay buffer.

-

In a microplate, add the purified PKA holoenzyme to each well.

-

Add the different concentrations of bucladesine to the respective wells. Include a control with no activator.

-

Initiate the kinase reaction by adding the PKA substrate peptide and ATP mixture.

-

Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution).

-

Quantify the amount of phosphorylated substrate using the chosen detection method.

-

Plot the PKA activity against the bucladesine concentration to determine the EC₅₀ value.[1]

Protocol 3: Cell-Based PKA Activation Assay (Western Blot for Phospho-CREB)

This method assesses PKA activation in a cellular context by measuring the phosphorylation of its downstream target, CREB.[1]

Materials:

-

Cultured cells of interest

-

Bucladesine stock solution

-

Cell lysis buffer

-

Primary antibodies against phospho-CREB (Ser133) and total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to the desired confluency.

-

Treat the cells with various concentrations of bucladesine for a specific duration (e.g., 15-60 minutes). Include an untreated control.

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-CREB.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total CREB for normalization.[1]

Protocol 4: Induction of Neuronal Differentiation in SH-SY5Y Cells

This protocol provides a general guideline for inducing neuronal differentiation using bucladesine.[1]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium

-

Retinoic Acid (RA)

-

Brain-Derived Neurotrophic Factor (BDNF)

-

Bucladesine stock solution

Procedure:

-

Seed SH-SY5Y cells in a suitable culture vessel.

-

Initiate differentiation by treating the cells with a medium containing 10 µM Retinoic Acid for 3-4 days.

-

Following the initial RA treatment, change the medium to a fresh differentiation medium containing 10 µM RA, 50 ng/mL BDNF, and 1 mM bucladesine.[1]

-

Continue to culture the cells, replacing the medium every 2-3 days.

-

Assess neuronal morphology and marker expression over 7 to 18 days.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Bucladesine - Wikipedia [en.wikipedia.org]

- 5. selleck.co.jp [selleck.co.jp]

- 6. Gene expression and functional analyses in brassinosteroid‐mediated stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell-type specific asynchronous modulation of PKA by dopamine in learning - PMC [pmc.ncbi.nlm.nih.gov]

Bucladesine Sodium Salt as a Phosphodiesterase (PDE) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucladesine (B1668021) sodium salt, also known as dibutyryl cyclic AMP (dbcAMP), is a widely utilized cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] Its primary application in research is to mimic the effects of endogenous cAMP, leading to the activation of downstream signaling pathways, most notably Protein Kinase A (PKA).[2] However, a critical aspect of its pharmacology is its secondary action as an inhibitor of phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP.[3][4] This dual mechanism of action—direct PKA activation and indirect elevation of endogenous cAMP via PDE inhibition—makes bucladesine a potent tool for modulating cAMP signaling. This guide provides an in-depth technical overview of bucladesine sodium salt's function as a PDE inhibitor, including its mechanism, quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological and experimental pathways.

Mechanism of Action: A Dual Role in cAMP Signaling

Bucladesine's effects on intracellular signaling are twofold:

-

cAMP Analog: As a lipophilic derivative of cAMP, bucladesine can readily cross cell membranes.[4] Intracellularly, it can be metabolized to monobutyryl-cAMP and subsequently to cAMP, or it can directly bind to and activate PKA, mimicking the action of endogenous cAMP.[2]

-

Phosphodiesterase Inhibitor: Bucladesine also functions as a competitive inhibitor of PDEs.[1] PDEs are a superfamily of enzymes that hydrolyze the phosphodiester bond in cAMP and/or cGMP, converting them into their inactive 5'-monophosphate forms.[5][6] By inhibiting PDE activity, bucladesine prevents the breakdown of endogenous cAMP, leading to its accumulation within the cell.[3] This elevation of intracellular cAMP further potentiates the activation of PKA and other cAMP effectors.

This dual action results in a more robust and sustained activation of the cAMP signaling cascade than can be achieved by simply introducing cAMP itself, which has poor cell permeability.[1]

The cAMP Signaling Pathway

The diagram below illustrates the canonical cAMP signaling pathway and highlights the points of intervention for bucladesine.

Quantitative Data on PDE Inhibition

While bucladesine is widely acknowledged as a PDE inhibitor, it is generally considered to be non-selective and of moderate potency. Comprehensive profiling of its inhibitory activity against the full spectrum of PDE isoenzymes is not extensively documented in publicly available literature. This suggests that its utility is not as a selective inhibitor for a specific PDE family, but rather as a broad-spectrum PDE inhibitor, which contributes to its overall effect of raising intracellular cAMP.

One source reports an IC50 value for bucladesine's general PDE inhibitory activity, which is summarized in the table below.

| Compound | Target | IC50 (µM) | Comments | Reference |

| This compound | Phosphodiesterase (PDE) | 28.9 | The specific PDE subtype was not specified. | [3] |

Note for Researchers: The lack of specific isoenzyme inhibitory data is a critical consideration. When using bucladesine, the observed cellular response is a composite of direct PKA activation and the effects of elevated endogenous cAMP from broad PDE inhibition.[3] To dissect these pathways, it is often necessary to use controls such as PDE-resistant cAMP analogs (e.g., 8-Br-cAMP) or combinations of adenylyl cyclase activators (e.g., Forskolin) with broad-spectrum or selective PDE inhibitors (e.g., IBMX, Rolipram).[2]

Experimental Protocols

To determine the PDE inhibitory activity of bucladesine or other compounds, several assay formats can be employed. Below are detailed methodologies for two common approaches: a traditional radioenzymatic assay and a modern fluorescence polarization assay.

Protocol 1: Two-Step Radioenzymatic Assay for cAMP-PDE Activity

This protocol is a robust method for directly measuring the hydrolysis of radiolabeled cAMP by a PDE source (e.g., purified enzyme or tissue homogenate).

Materials and Reagents:

-

[³H]-cAMP (Tritiated cAMP)

-

Purified PDE enzyme or tissue/cell homogenate

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

-

Snake Venom (from Crotalus atrox), 1 mg/mL solution

-

Dowex Anion Exchange Resin (e.g., AG 1-X8) slurry (1:1 in water)

-

Scintillation fluid and vials

-

Microcentrifuge tubes, water bath, liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice.

-

50 µL Assay Buffer

-

10 µL of test compound (Bucladesine at various concentrations) or vehicle control (DMSO or buffer).

-

20 µL of PDE enzyme solution (diluted in Assay Buffer to ensure the reaction is linear over the incubation time).

-

For blanks, substitute enzyme with 20 µL of Assay Buffer.

-

-

Initiate Reaction: Start the reaction by adding 20 µL of [³H]-cAMP (final concentration ~1 µM) to each tube. Vortex gently.

-

Incubation: Incubate the tubes in a 30°C water bath for a predetermined time (e.g., 10-20 minutes), ensuring that less than 20% of the substrate is hydrolyzed.

-

Terminate PDE Reaction: Stop the enzymatic reaction by placing the tubes in a boiling water bath (100°C) for 2 minutes. Cool the samples on ice for at least 5 minutes.

-

Convert 5'-AMP to Adenosine: Add 10 µL of 1 mg/mL snake venom to each tube. This will dephosphorylate the [³H]-5'-AMP product to [³H]-adenosine. Incubate at 30°C for 10 minutes.

-

Separate Product from Substrate:

-

Add 400 µL of the Dowex resin slurry to each tube. Vortex thoroughly.

-

The negatively charged resin binds the unreacted [³H]-cAMP and the [³H]-5'-AMP, while the neutral [³H]-adenosine remains in the supernatant.

-

Centrifuge the tubes at high speed (e.g., 13,000 x g) for 3 minutes to pellet the resin.

-

-

Quantification:

-

Carefully transfer a known volume (e.g., 200 µL) of the clear supernatant to a scintillation vial.

-

Add 4 mL of scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each bucladesine concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Fluorescence Polarization (FP) Assay for PDE Activity

This is a homogeneous assay format suitable for high-throughput screening (HTS). It relies on the change in polarization of a fluorescently labeled cAMP tracer upon binding to a large binding partner, which is competed off by the product of the PDE reaction.

Materials and Reagents:

-

Purified PDE enzyme

-

FP Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Tween-20

-

Fluorescently labeled cAMP (e.g., FAM-cAMP)

-

Binding Agent (e.g., a specific antibody or a phosphate-binding nanoparticle that binds the product, 5'-AMP-FAM)

-

Test compound (Bucladesine) and a known PDE inhibitor (e.g., IBMX) as a positive control.

-

Black, low-binding 384-well microplate

-

Fluorescence microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Compound Plating: Add 2 µL of serially diluted bucladesine (in DMSO, then diluted in assay buffer) to the wells of the 384-well plate. For controls, add 2 µL of buffer (100% activity) or a known inhibitor (0% activity).

-

Enzyme Addition: Add 10 µL of the diluted PDE enzyme solution to each well (except for "no enzyme" controls). Mix gently on a plate shaker for 1 minute.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the FAM-cAMP substrate solution to all wells. Mix gently. The final reaction volume is 22 µL.

-

Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes. Protect the plate from light.

-

Detection:

-

Stop the reaction and initiate detection by adding 10 µL of the Binding Agent solution to each well.

-

Incubate for an additional 15-60 minutes to allow the binding to reach equilibrium.

-

-

Measurement: Read the fluorescence polarization (in mP units) on a suitable plate reader (e.g., Excitation at 485 nm, Emission at 530 nm).

-

Data Analysis:

-

The percent inhibition is calculated based on the mP values of the control wells.

-

The IC50 value is determined by plotting the percent inhibition against the log of the bucladesine concentration and fitting the curve.

-

Experimental Workflow Visualization

The following diagram outlines a generalized workflow for an in vitro PDE inhibition assay.

Conclusion

This compound is a valuable pharmacological tool that functions through a dual mechanism: it acts as a cell-permeable cAMP analog to directly activate PKA and as a non-selective phosphodiesterase inhibitor to prevent the degradation of endogenous cAMP. While its PDE inhibitory activity is not potent or selective enough for it to be used as a targeted inhibitor for specific PDE families, this action significantly contributes to its overall biological effect. For researchers in drug development and cell signaling, it is imperative to acknowledge and control for this dual activity in experimental designs to accurately interpret results. The protocols provided herein offer robust methods for quantifying the PDE inhibitory effects of bucladesine and other investigational compounds.

References

- 1. Bucladesine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

The Signaling Pathway of Bucladesine Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucladesine sodium salt, a derivative of cyclic adenosine (B11128) monophosphate (cAMP), serves as a pivotal tool in cellular and molecular biology research. Its cell-permeable nature allows it to mimic the intracellular effects of the second messenger cAMP, providing a direct means to activate cAMP-mediated signaling pathways. This technical guide offers an in-depth exploration of the this compound signaling pathway, its mechanism of action, and its downstream effects. We present quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows to provide a comprehensive understanding of Bucladesine's role in cellular signaling.

Introduction to Bucladesine and the cAMP Signaling Pathway

Cyclic AMP is a ubiquitous second messenger that plays a crucial role in a vast array of cellular processes, including metabolism, gene expression, cell growth, and differentiation.[1] The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert ATP into cAMP.[1] The primary intracellular effector of cAMP is cAMP-dependent Protein Kinase (PKA).[1][2]

Bucladesine, also known as dibutyryl-cAMP (dbcAMP), is a synthetic, cell-permeable analog of cAMP.[1][2][3] Its lipophilic properties, conferred by the addition of two butyryl groups, allow it to readily cross cell membranes.[2][4] Once inside the cell, esterases cleave these butyryl groups, releasing the active cAMP moiety.[2][4] This directly increases intracellular cAMP levels, leading to the activation of downstream signaling pathways independent of upstream receptor stimulation.[1][2]

Mechanism of Action

This compound exerts its biological effects through a dual mechanism:

-

Direct Activation of Protein Kinase A (PKA): As a cAMP analog, Bucladesine directly binds to the regulatory subunits of PKA. This induces a conformational change that leads to the dissociation and activation of the catalytic subunits.[1][5] These active catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, modulating their activity and initiating a cellular response.[1][2]

-

Inhibition of Phosphodiesterases (PDEs): Bucladesine also functions as an inhibitor of phosphodiesterases, the enzymes responsible for the degradation of cAMP.[1][6][7] By inhibiting PDEs, Bucladesine prevents the breakdown of both endogenous cAMP and the cAMP generated from its own hydrolysis. This leads to a sustained elevation of intracellular cAMP levels.[1]

It is important for researchers to consider that the butyrate (B1204436) moiety of Bucladesine can have independent biological activities.[8]

The Core Signaling Pathway

The central signaling pathway activated by Bucladesine is the cAMP/PKA pathway. The key steps are as follows:

-

Cellular Uptake and Conversion: Due to its lipophilic nature, Bucladesine readily crosses the plasma membrane.[2] Intracellular esterases then hydrolyze it to release active cAMP.[2]

-

PKA Activation: The released cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits.[2][9]

-

Downstream Phosphorylation: The active PKA catalytic subunits phosphorylate various downstream target proteins. A key target is the transcription factor CREB (cAMP response element-binding protein).[2][10]

-

Gene Expression Modulation: Phosphorylation of CREB at Serine-133 allows it to bind to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[2][10]

-

Activation of Other Effectors: Besides PKA, cAMP can also activate other proteins, such as Exchange Proteins Directly Activated by cAMP (EPACs), which are involved in processes like cell adhesion and migration.[2]

Quantitative Data

The following tables summarize key quantitative data related to the experimental use of this compound.

| Parameter | Value | Cell Line/System | Description | Reference |

| IC50 | 28.9 µM | RAW264.7 cells | Inhibition of LPS-induced TNF-alpha production. | [5] |

| Application | Concentration Range | Cell Line/System | Description | Reference |

| In Vitro Cell Culture | 100 µM - 1 mM | Various cell lines | Commonly used range for inducing cellular effects. | [1][9] |

| In Vivo (Rat) | 10 µM - 100 µM | Albino-Wistar rats | Intrahippocampal infusion for studying effects on spatial memory. | [1] |

| In Vitro (Hepatocytes) | 1 mM | Rat hepatocytes | Inhibition of inducible nitric oxide synthase expression. | [11] |

| In Vivo (Mouse) | 50-100 nM/mouse | Wild-type mice | Attenuation of morphine withdrawal syndrome. | [6] |

| In Vivo (Mouse) | 300 nM/mouse | Wild-type mice | Reduction of seizure latency and threshold. | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Intracellular cAMP Measurement

Objective: To quantify the change in intracellular cAMP concentration following treatment with Bucladesine.[1]

Methodology: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method.[1]

Protocol:

-

Cell Preparation: Seed cells in a multi-well plate and allow them to attach overnight.[12]

-

Compound Preparation: Prepare serial dilutions of Bucladesine in an appropriate assay buffer.[12]

-

Cell Treatment: Wash cells with assay buffer and then add the prepared Bucladesine dilutions. Include a vehicle control. Incubate at 37°C for a specified time (e.g., 30 minutes).[12]

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.[12]

-

cAMP Detection: Perform the cAMP detection assay (e.g., ELISA) following the kit's protocol.[12]

-

Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the intracellular cAMP concentration for each experimental condition based on the standard curve.[12]

PKA Activity Assay

Objective: To measure the activation of PKA in response to Bucladesine treatment.[1]

Methodology: In vitro kinase assay using a specific PKA substrate. Commercial colorimetric or fluorometric kits are widely available.[1]

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of Bucladesine for a specified time.[13]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and homogenize the cell pellet by brief sonication in a non-denaturing cell lysis buffer containing protease and phosphatase inhibitors.[13]

-

Prepare Lysate: Centrifuge the homogenate to remove the particulate fraction. The supernatant is the cell lysate containing PKA. Determine the protein concentration of the lysate.[13]

-

Kinase Reaction: In a microplate, add the cell lysate to each well. Initiate the kinase reaction by adding a PKA substrate peptide and ATP mixture. Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).[9][14]

-

Stop Reaction: Terminate the reaction by adding a stop solution.[14]

-

Detection: Quantify the amount of phosphorylated substrate using the chosen detection method (e.g., colorimetric or fluorometric).[1]

-

Data Analysis: Relate the signal to the PKA activity, often normalized to the total protein content of the lysate.[1]

Western Blot for CREB Phosphorylation

Objective: To assess the phosphorylation of a key downstream target of PKA, the transcription factor CREB, at its activating site (Serine-133).[1]

Methodology: Standard Western blotting protocol.[1]

Protocol:

-

Cell Treatment and Lysis: Treat cells with Bucladesine for various time points (e.g., 0, 15, 30, 60 minutes). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration.[1]

-

Sample Preparation: Take an aliquot of the lysate and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[9]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated CREB (Ser-133). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control, such as total CREB or a housekeeping protein like beta-actin.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to investigate the cellular effects of Bucladesine.

Conclusion

This compound is a powerful and versatile tool for the investigation of cAMP-mediated signaling pathways.[2] Its ability to directly elevate intracellular cAMP levels allows for the specific study of downstream events, such as PKA activation, CREB phosphorylation, and changes in gene expression, without the confounding effects of receptor-ligand interactions.[1] The dual mechanism of PKA activation and PDE inhibition contributes to a robust and sustained cellular response. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize Bucladesine in their experimental designs to further elucidate the complex roles of cAMP in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Bucladesine Sodium? [synapse.patsnap.com]

- 3. What is Bucladesine Sodium used for? [synapse.patsnap.com]

- 4. What is Dibutyryl Cyclic AMP? - Creative Proteomics [creative-proteomics.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bucladesine - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dibutyryl-cAMP (Bucladesine sodium) | PKA | CAS 16980-89-5 | Buy Dibutyryl-cAMP (Bucladesine sodium) from Supplier InvivoChem [invivochem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Genesis of a Seminal Research Tool: A Technical History of Bucladesine Sodium Salt

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bucladesine, also known as N⁶,2′-O-Dibutyryladenosine 3′,5′-cyclic monophosphate (dbcAMP), represents a cornerstone tool in cellular and molecular biology. Developed as a synthetic, cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), it overcame the experimental limitations of its endogenous counterpart, enabling decades of research into cAMP-mediated signaling pathways. This technical guide delves into the history, discovery, and mechanism of action of Bucladesine and its commonly used sodium salt. It provides a compilation of quantitative data, detailed experimental protocols for its application, and visual diagrams of its core signaling pathway and experimental workflows to support its effective use in modern research.

A Historical Perspective: The Need for a Better cAMP

The discovery of cAMP as a pivotal second messenger by Earl W. Sutherland and his colleagues, a finding that earned the Nobel Prize in 1971, revolutionized the understanding of signal transduction. However, the direct application of cAMP in experimental settings was fraught with challenges. Native cAMP is a hydrophilic molecule that cannot easily cross the lipophilic cell membrane and is rapidly degraded by intracellular phosphodiesterases (PDEs), enzymes that terminate its signal.[1] This instability and impermeability made it difficult to sustain elevated intracellular cAMP levels to study downstream physiological effects.

To circumvent these issues, researchers sought to create modified versions of cAMP. The development of acylated derivatives of cAMP was a significant breakthrough. Among the most successful and widely adopted of these was Bucladesine (dibutyryl-cAMP). While a single pioneering discovery paper is not prominently cited, the work of researchers like Theo Posternak and G. Weimann, who published detailed methods for the synthesis of such analogs in 1974, was foundational to its widespread availability and use in the scientific community.[2]

The key innovation was the addition of two butyryl groups to the adenosine 3′,5′-cyclic monophosphate structure.[3] These lipophilic butyryl groups effectively mask the polarity of the molecule, allowing it to readily diffuse across the cell membrane.[1][4] Once inside the cell, the butyryl groups are cleaved by intracellular esterases, releasing the active cAMP moiety to exert its biological effects.[4] The sodium salt form of Bucladesine is frequently used in research due to its enhanced solubility and stability in aqueous solutions, making it easier to formulate for in vitro and in vivo experiments.

Mechanism of Action: A Dual-Pronged Approach

Bucladesine exerts its biological effects through a dual mechanism that ensures a robust and sustained elevation of intracellular cAMP signaling.[5]

-

Pro-drug Conversion to cAMP: Bucladesine functions as a pro-drug. Its lipophilic nature allows it to permeate the cell membrane. Intracellular esterases then hydrolyze the butyryl groups, releasing N⁶-monobutyryl-cAMP and ultimately cAMP, which then directly activates its primary downstream effector, Protein Kinase A (PKA).[4]

-

Phosphodiesterase (PDE) Inhibition: In addition to serving as a source of intracellular cAMP, Bucladesine also acts as an inhibitor of phosphodiesterases (PDEs).[3][6] By inhibiting the enzymes responsible for cAMP degradation, Bucladesine protects both the cAMP generated from its own hydrolysis and the endogenously produced cAMP from being broken down, leading to a more potent and sustained signal.[4]

The activation of PKA initiates a signaling cascade. PKA is a tetrameric holoenzyme consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits.[7] These active subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, including transcription factors like the cAMP Response Element-Binding Protein (CREB), thereby modulating gene expression and a wide array of cellular processes.[4][7]

References

- 1. What is Dibutyryl Cyclic AMP? - Creative Proteomics [creative-proteomics.com]

- 2. What is the mechanism of Bucladesine Sodium? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Effects of Dibutyryl Cyclic-AMP on Survival and Neuronal Differentiation of Neural Stem/Progenitor Cells Transplanted into Spinal Cord Injured Rats | PLOS One [journals.plos.org]

- 6. Activation of protein kinase A by dibutyryl cAMP treatment of NIH 3T3 cells inhibits proliferation but fails to induce Ser-133 phosphorylation and transcriptional activation of CREB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucladesine (B1668021) sodium salt, also known as dibutyryl cyclic AMP (dbcAMP), is a cornerstone pharmacological tool in cellular and molecular biology research. As a cell-permeable analog of the ubiquitous second messenger cyclic adenosine (B11128) monophosphate (cAMP), bucladesine provides a direct means to activate cAMP-dependent signaling pathways.[1][2] Its utility spans a wide range of research fields, including neuroscience, stem cell biology, and oncology. This technical guide provides an in-depth overview of the primary research applications of bucladesine, its mechanism of action, quantitative data for experimental design, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Bucladesine's lipophilic nature, conferred by its two butyryl groups, allows it to readily cross cell membranes, a feat not possible for the highly polar endogenous cAMP.[1][2] Once inside the cell, intracellular esterases cleave these butyryl groups, releasing active cAMP.[2][3] This leads to a rapid increase in intracellular cAMP levels, thereby activating downstream effector proteins, most notably Protein Kinase A (PKA).[4][5][6] Furthermore, bucladesine also acts as an inhibitor of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation, thus leading to a sustained elevation of intracellular cAMP levels.[7][8] This dual mechanism of action makes it a potent tool for studying the multifaceted roles of cAMP signaling.

Core Mechanism of Action: The cAMP/PKA Signaling Pathway

Bucladesine exerts its biological effects primarily through the activation of the canonical cAMP signaling pathway. The key steps are as follows:

-

Cellular Uptake and Activation : Due to its lipophilicity, bucladesine diffuses across the plasma membrane into the cytoplasm.[1][3]

-

Conversion to cAMP : Intracellular esterases hydrolyze the butyryl groups, releasing N⁶-monobutyryl-cAMP and subsequently cAMP.[2]

-

PKA Activation : The released cAMP binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[4][5][6]

-

Substrate Phosphorylation : The active PKA catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues.[5]

-

Gene Expression Modulation : A primary target of PKA is the cAMP Response Element-Binding Protein (CREB).[4][6] Upon phosphorylation by PKA, CREB translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[4][6] This alteration in gene expression is fundamental to many of the observed cellular responses to bucladesine, including cell differentiation.[1][6]

-

PDE Inhibition : Bucladesine can also inhibit phosphodiesterases (PDEs), the enzymes that degrade cAMP. This inhibition leads to an accumulation of both endogenous and bucladesine-derived cAMP, thus amplifying and prolonging the signaling cascade.[7][8]

It is important for researchers to consider that some of the observed cellular effects of bucladesine may be attributable to its butyrate (B1204436) moiety, which can have independent biological activities, such as histone deacetylase (HDAC) inhibition.[1][2]

Primary Research Applications

Bucladesine's ability to robustly and specifically activate the cAMP signaling pathway has led to its widespread use in several key areas of research:

-

Neuroscience Research : Bucladesine is extensively used to induce neuronal differentiation of various cell types and to promote neurite outgrowth.[9][10][11] It is also a valuable tool for studying the molecular mechanisms of memory formation and neuroplasticity.[8]

-

Stem Cell Biology : A primary application of bucladesine is in directing the differentiation of stem cells, including embryonic stem cells (ESCs) and neural stem cells (NSCs), towards neuronal lineages.[4][6][12]

-

Cancer Research : The role of cAMP signaling in cancer is complex and often cell-type dependent. Bucladesine is used to investigate the effects of cAMP pathway activation on cancer cell proliferation, apoptosis, and invasion.[2][5][13] In many cancer cell lines, bucladesine has been shown to induce cell cycle arrest, typically in the G1 phase.[5]

-

Drug Discovery : Bucladesine serves as a tool for screening and characterizing compounds that modulate the cAMP signaling pathway.[14]

-

Cardiovascular Research : Due to its vasodilatory and cardiac stimulant properties, bucladesine is used in studies related to cardiovascular health.

-

Gene Therapy and Pharmaceutical Development : It is also employed in research to enhance the efficacy of certain drugs and to improve the delivery and expression of therapeutic genes.[12]

Quantitative Data

The effective concentration of bucladesine can vary significantly depending on the cell type, experimental conditions, and the biological endpoint being measured. The following tables summarize some of the reported concentrations and IC50 values for bucladesine in various research applications.

| Application | Cell Type/Model | Concentration/IC50 | Incubation Time | Key Outcome |

| Neuronal Differentiation | Mouse Embryonic Stem Cells | 1 mmol/L (with Retinoic Acid) | 6 days | ~90-95% of differentiated cells become neuron-like.[1] |

| Neural Stem/Progenitor Cells (NSPCs) | 1 mM | 7 days | 54 ± 5% of cells become Beta-III tubulin positive neurons (in vitro).[4] | |

| PC12 cells | 1 mM | 24 h | Increased neurite outgrowth and expression of neuronal markers.[14] | |

| Cancer Cell Proliferation | MCF-7 (Breast Cancer) | IC50: 14.4 µM | 20 h | Inhibition of cell proliferation.[5] |

| KPL1 (Breast Cancer) | IC50: 20.1 µM | Not Specified | Inhibition of cell proliferation.[5] | |

| T-47D (Breast Cancer) | IC50: 25.3 µM | Not Specified | Inhibition of cell proliferation.[5] | |

| Phosphodiesterase (PDE) Inhibition | Not Specified | IC50: 28.9 µM | Not Applicable | Inhibition of PDE activity.[7] |

| Memory Enhancement | In vivo (rat model) | 10 µM and 100 µM (intrahippocampal infusion) | Not Applicable | Improvement in spatial memory retention.[8] |

Signaling Pathway and Workflow Diagrams

To visually represent the mechanism and application of bucladesine, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments involving bucladesine.

Protocol 1: Induction of Neuronal Differentiation in Stem Cells

Objective: To induce the differentiation of stem cells (e.g., Neural Stem Cells - NSCs) into neurons using bucladesine.

Materials:

-

NSCs and appropriate culture medium (e.g., StemPro NSC SFM)

-

Neural differentiation medium (e.g., Neurobasal medium with B-27 and GlutaMAX supplements)

-

Bucladesine sodium salt

-

Sterile, nuclease-free water or DMSO for stock solution preparation

-

Culture plates/flasks

-

Fixation and staining reagents (e.g., 4% paraformaldehyde, primary antibodies against neuronal markers like β-III tubulin, and fluorescently labeled secondary antibodies)

Procedure:

-

Cell Seeding: Plate NSCs at an appropriate density in culture vessels coated with a suitable substrate (e.g., poly-L-ornithine and laminin). Culture the cells in complete NSC medium.

-

Initiation of Differentiation: After 24-48 hours, once the cells have adhered, replace the growth medium with the neural differentiation medium.

-

Bucladesine Treatment: Prepare a stock solution of bucladesine (e.g., 100 mM in sterile water). On the day of treatment (e.g., day 7 of differentiation), dilute the stock solution in the differentiation medium to the desired final concentration (e.g., 0.5 mM to 1.0 mM). Add the bucladesine-containing medium to the cells.[4]

-

Incubation and Medium Change: Culture the cells in the differentiation medium containing bucladesine. Change the medium every 2-3 days, adding fresh bucladesine with each change. The total duration of treatment can vary (e.g., 3-7 days).[4]

-

Assessment of Differentiation:

-

Morphological Analysis: Monitor the cells daily under a phase-contrast microscope for changes in morphology, such as the appearance of neurites.

-

Immunocytochemistry: At the end of the treatment period, fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2). Subsequently, use a fluorescently labeled secondary antibody for visualization.[4][6]

-

Gene Expression Analysis (RT-qPCR): Extract total RNA from treated and control cells. Synthesize cDNA and perform quantitative PCR to measure the expression levels of neuronal marker genes.

-

Protocol 2: Cell Viability and Proliferation Assay

Objective: To determine the effect of bucladesine on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest and appropriate culture medium

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., MTT, MTS, or resazurin-based assays)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Bucladesine Treatment: Prepare serial dilutions of bucladesine in the culture medium to create a range of concentrations for dose-response analysis. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of bucladesine. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for color development.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the bucladesine concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 3: Western Blot Analysis of Protein Phosphorylation

Objective: To detect changes in the phosphorylation of a target protein (e.g., CREB) following bucladesine treatment.

Materials:

-

Cell line of interest and culture reagents

-

This compound

-

Lysis buffer supplemented with protease and phosphatase inhibitors

-

Protein assay reagents (e.g., BCA assay)

-

SDS-PAGE and Western blotting equipment and reagents

-

Primary antibodies specific for the total and phosphorylated forms of the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and grow them to the desired confluency. Treat the cells with bucladesine at the desired concentration and for a specific time (a time-course experiment, e.g., 15 min, 30 min, 1h, is recommended to determine the peak phosphorylation).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

After further washing, add the chemiluminescent substrate and detect the signal using an imaging system.

-

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) form of the target protein.

-

Data Analysis: Quantify the band intensities and express the level of the phosphorylated protein relative to the total protein.

Conclusion

This compound remains an indispensable tool in biomedical research for the targeted activation of the cAMP signaling pathway. Its cell-permeable nature and dual mechanism of action provide a robust method for investigating the myriad of cellular processes regulated by this critical second messenger. The information and protocols provided in this technical guide are intended to facilitate the effective use of bucladesine in a variety of research applications, from elucidating fundamental signaling pathways to exploring its potential in drug development and regenerative medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Amaryllidaceae-Type Alkaloids from Pancratium maritimum: Apoptosis-Inducing Effect and Cell Cycle Arrest on Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bucladesine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. Effects of NGF and dibutyryl cAMP on neuronal differentiation of embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of dibutyryl cyclic-AMP on survival and neuronal differentiation of neural stem/progenitor cells transplanted into spinal cord injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bruceine D and Narclasine inhibit the proliferation of breast cancer cells and the prediction of potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

Bucladesine Sodium Salt: A Technical Guide to its Function in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucladesine sodium salt, a synthetic derivative of cyclic adenosine (B11128) monophosphate (cAMP), serves as a powerful investigatory tool in cellular and molecular biology.[1][2] As a cell-permeable cAMP analog, it directly modulates intracellular signaling pathways, offering a means to dissect cellular processes without the need for upstream receptor stimulation.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms of Bucladesine, its impact on key signaling cascades, and detailed protocols for its application in research settings.

Core Mechanism of Action

This compound, also known as Dibutyryl-cAMP (dbcAMP), readily crosses the cell membrane due to its lipophilic butyryl groups.[1][3][4] Once inside the cell, it exerts its biological effects through a dual mechanism:

-

Direct Activation of Protein Kinase A (PKA): As a structural analog of cAMP, Bucladesine binds to the regulatory subunits of PKA.[3] This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits. The active catalytic subunits then phosphorylate a wide array of downstream protein substrates on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular responses.[1][4]

-

Inhibition of Phosphodiesterases (PDEs): Bucladesine also functions as a phosphodiesterase inhibitor.[5][6][7] PDEs are enzymes responsible for the degradation of intracellular cAMP. By inhibiting PDEs, Bucladesine prevents the breakdown of both endogenous cAMP and the cAMP generated from its own hydrolysis, resulting in a sustained elevation of intracellular cAMP levels.[3]

It is important to note that intracellular and extracellular esterases can cleave the butyryl groups from Bucladesine, releasing butyrate, which may have its own distinct biological effects.[7]

Key Signaling Pathways Modulated by Bucladesine

The primary signaling pathway influenced by Bucladesine is the cAMP-dependent pathway, which plays a crucial role in a multitude of cellular functions.

The Canonical PKA Signaling Pathway

The activation of PKA by Bucladesine triggers a signaling cascade that affects various cellular processes, including metabolism, gene expression, and cell growth and differentiation.[3][8] A major downstream target of PKA is the cAMP-responsive element-binding protein (CREB), a transcription factor.[1] Upon phosphorylation by PKA, CREB binds to cAMP-responsive elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.[1]

Caption: Bucladesine activates the PKA signaling pathway.

EPAC-Mediated Signaling

Besides PKA, Bucladesine can also influence other cAMP-dependent pathways. For instance, it can activate Exchange Proteins Directly Activated by cAMP (EPACs).[1] EPACs are involved in regulating diverse cellular processes such as cell adhesion, migration, and proliferation.[1]

Quantitative Data

The following table summarizes quantitative data from various in vitro and in vivo studies involving Bucladesine.

| Parameter | Cell/Animal Model | Concentration/Dose | Observed Effect | Reference |

| PKA Activation | Human eosinophil EoL-1 cells | 10-100 µM | Increased PKA activity | [9] |

| TNF-α Level Measurement | PC12 cells | 1 mM | Not specified | [9] |

| Anti-inflammatory Activity | Mouse model of copper pine demyelination | 0.24-0.7 µg/kg (intraperitoneal) | Not specified | [9] |

| Protection against Liver Injury | C57BL/6J jcl mice | 0.5-500 mg/kg (intraperitoneal) | Protected against rTNF-α/D-gal induced liver injury | [9] |

| Spatial Memory Improvement | Male Albino-Wistar rats | 10 µM and 100 µM (bilateral intrahippocampal infusion) | Significant reduction in escape latency and travel distance | [5] |

| Neurite Outgrowth | Cell cultures | Not specified | Instigated neurite outgrowth | [6] |

| Attenuation of Morphine Withdrawal | Wild-type mice | 50-100 nM/mouse | Significant attenuation of morphine withdrawal syndrome | [6] |

| Seizure Latency and Threshold | Wild-type mice | 300 nM/mouse | Reduced pentylenetetrazol-induced seizure latency and threshold | [6] |

Experimental Protocols

General Cell Culture Treatment with Bucladesine

This protocol outlines a general procedure for treating adherent cells with Bucladesine to study its effects on cellular processes.

Caption: General workflow for cell treatment with Bucladesine.

Preparation of Cell Lysates for Protein Analysis

This protocol is for preparing total cell lysates to analyze changes in protein expression or phosphorylation following Bucladesine treatment.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Procedure:

-

After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer to each plate.

-

Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.[7]

-

Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

-

The lysates are now ready for downstream applications such as Western blotting or kinase activity assays.

PKA Activity Assay

This protocol provides a general framework for measuring PKA activity in cell lysates.

Principle: PKA activity assays typically measure the transfer of the gamma-phosphate of ATP to a specific PKA substrate peptide. The amount of phosphorylated substrate is then quantified, often using a colorimetric or fluorescent method.

General Steps:

-

Prepare cell lysates as described in section 4.2.

-

Add a defined amount of total protein from the cell lysate to a reaction mixture containing a PKA-specific substrate, ATP, and reaction buffer.

-

Incubate the reaction at 30°C for a specified time to allow for the phosphorylation of the substrate by active PKA.

-

Stop the reaction and detect the amount of phosphorylated substrate using a method appropriate for the specific assay kit (e.g., ELISA-based detection with a phospho-specific antibody).

-

Quantify the PKA activity relative to a standard curve or control samples and normalize to the total protein concentration of the cell lysate.[4]

Applications in Research

This compound is a versatile tool with a wide range of applications in cellular and molecular biology research:

-

Studying cAMP-Mediated Signaling: It allows for the direct and robust activation of intracellular cAMP-dependent pathways, enabling researchers to study the specific roles of this second messenger in various cellular functions.[3]

-

Investigating Gene Expression: By activating the PKA-CREB pathway, Bucladesine can be used to study the regulation of gene expression by cAMP.[1]

-

Drug Discovery and Development: It can be used to investigate the mechanisms of action of drugs that target cAMP signaling pathways and to screen for new therapeutic agents.[10]

-

Neurobiology: Bucladesine has been used to study processes such as neurite outgrowth and spatial memory.[5][6]

-

Cancer Research: The role of cAMP in cell proliferation and apoptosis makes Bucladesine a useful tool for investigating cancer biology.[11]

Conclusion

This compound is an indispensable pharmacological tool for the elucidation of cAMP-mediated signaling pathways.[4] Its cell-permeable nature and dual mechanism of action provide a reliable method for activating PKA and other cAMP effectors, thereby enabling the detailed study of their downstream consequences.[4] The information and protocols provided in this guide are intended to facilitate the effective use of Bucladesine in the laboratory to advance our understanding of the complex roles of cAMP in cellular physiology and pathophysiology.

References

- 1. What is the mechanism of Bucladesine Sodium? [synapse.patsnap.com]

- 2. What is Bucladesine Sodium used for? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bucladesine - Wikipedia [en.wikipedia.org]

- 7. Dibutyryl-cAMP (Bucladesine sodium) | PKA | CAS 16980-89-5 | Buy Dibutyryl-cAMP (Bucladesine sodium) from Supplier InvivoChem [invivochem.com]

- 8. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 9. Bucladesine sodium | DC2797 | PKA activator | TargetMol [targetmol.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Bucladesine sodium | 16980-89-5 [chemicalbook.com]

Investigating the Downstream Targets of Bucladesine Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucladesine sodium salt, a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), serves as a powerful tool for elucidating the intricate downstream signaling cascades governed by this ubiquitous second messenger. By directly elevating intracellular cAMP levels, Bucladesine activates key effector proteins, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), thereby modulating a wide array of cellular processes. This technical guide provides a comprehensive overview of the primary signaling pathways activated by Bucladesine and its known downstream targets. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of Bucladesine's mechanism of action and its utility in research and drug development.

Introduction to this compound and its Mechanism of Action

This compound, also known as dibutyryl-cAMP (dbcAMP), is a synthetic derivative of cAMP.[1][2] Its lipophilic nature, conferred by the two butyryl groups, allows it to readily traverse cell membranes, a feat not easily accomplished by the more polar cAMP molecule.[3][4] Once inside the cell, intracellular esterases cleave the butyryl groups, releasing active cAMP.[1][3] This direct increase in intracellular cAMP concentration bypasses the need for upstream G protein-coupled receptor (GPCR) activation and adenylyl cyclase stimulation, providing a specific means to study cAMP-mediated signaling events.[1][2][3]

Furthermore, Bucladesine can also act as a phosphodiesterase (PDE) inhibitor, the enzymes responsible for cAMP degradation.[3][5][6][7] This dual action of mimicking cAMP and preventing its breakdown leads to a sustained elevation of intracellular cAMP levels, robustly activating its downstream effectors.

Primary Signaling Pathways Activated by Bucladesine

The elevated intracellular cAMP levels induced by Bucladesine primarily trigger two well-characterized signaling pathways:

-

The Protein Kinase A (PKA) Pathway: This is the canonical and most extensively studied cAMP-dependent pathway.[1][2][3][6][8] cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.[1][3][4] These catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby altering their activity and initiating a cellular response.[3][9] A key downstream target of PKA is the transcription factor cAMP-response element-binding protein (CREB).[1][3][4][9]

-

The Exchange Protein Directly Activated by cAMP (Epac) Pathway: Bucladesine can also directly activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G protein Rap1.[1][9] The Epac-Rap1 signaling axis represents an alternative, PKA-independent route for cAMP to influence cellular functions such as cell adhesion, differentiation, and proliferation.[9]

The following diagram illustrates the principal mechanism of action of Bucladesine.

Caption: Mechanism of Action of this compound.

Downstream Targets of Bucladesine

The activation of PKA and Epac by Bucladesine leads to the modulation of a diverse range of downstream targets, including transcription factors, enzymes, and structural proteins. The subsequent sections will delve into the key downstream effectors and their functional consequences.

The PKA-CREB Signaling Axis and Gene Expression

A primary consequence of PKA activation by Bucladesine is the phosphorylation of the transcription factor CREB at its Serine-133 residue.[3][4] This phosphorylation event is critical for the recruitment of the transcriptional co-activator CREB-binding protein (CBP), leading to the modulation of target gene expression.[10] Genes containing cAMP-response elements (CREs) in their promoter regions are particularly susceptible to regulation by the PKA-CREB pathway.

The following diagram illustrates the PKA-CREB signaling pathway leading to gene expression.

Caption: Bucladesine-Activated PKA-CREB Signaling Pathway.

Table 1: Summary of Genes Regulated by Bucladesine via the PKA-CREB Pathway

| Target Gene | Cellular Process | Effect of Bucladesine | Reference |

| c-fos | Cell proliferation, differentiation | Rapid and transient induction or reduction depending on cell type | [11][12] |

| Calmodulin | Calcium signaling, cell cycle | Reduced expression in transformed cells | [12] |

| iNOS (inducible Nitric Oxide Synthase) | Inflammation, immune response | Suppressed mRNA and protein expression in rat hepatocytes | [7] |

| Bim | Apoptosis | Upregulated expression in lymphoma cells | [13] |

| Survivin | Apoptosis inhibition | Downregulated expression in lymphoma cells | [13] |

| Id1 | Osteoblastic gene expression | Enhanced BMP-induced transcription | [10] |

Regulation of Cell Cycle Progression

Bucladesine has been shown to influence cell cycle progression, often inducing a G1 phase arrest in various cell types.[9][12] This effect is primarily mediated by the PKA-dependent modulation of key cell cycle regulators. The upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21Cip1 and p27Kip1, and the downregulation of cyclins like cyclin D1 are key mechanisms underlying this cell cycle arrest.[9]

Table 2: Effects of Bucladesine on Cell Cycle Regulators

| Target Protein | Role in Cell Cycle | Effect of Bucladesine | Reference |

| Cyclin D1 | G1 phase progression | Downregulation | [9] |

| p21Cip1 | CDK inhibitor | Upregulation | [9] |

| p27Kip1 | CDK inhibitor | Upregulation | [9] |

Experimental Protocols for Investigating Bucladesine's Downstream Targets

To facilitate research into the downstream effects of Bucladesine, this section provides detailed methodologies for key experiments.

Western Blot for CREB Phosphorylation

Objective: To qualitatively and quantitatively assess the phosphorylation of CREB at Serine-133, a key indicator of PKA pathway activation.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound (typically in the range of 10 µM - 1 mM) for various time points (e.g., 0, 15, 30, 60 minutes). A vehicle-treated control (e.g., DMSO or media) should be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB Ser-133).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB or a housekeeping protein (e.g., β-actin or GAPDH). Quantify the band intensities using densitometry software.

The following diagram outlines the experimental workflow for Western blotting.

Caption: Experimental Workflow for Western Blotting.

PKA Activity Assay

Objective: To directly measure the enzymatic activity of PKA in cell lysates following Bucladesine treatment.

Methodology:

Commercially available PKA kinase activity kits are widely used and are typically based on an ELISA format.

-

Cell Lysate Preparation: Treat cells with Bucladesine as described for Western blotting. Lyse the cells in a non-denaturing lysis buffer provided with the kit, supplemented with protease and phosphatase inhibitors. Centrifuge to remove cell debris and collect the supernatant. Determine the protein concentration of the lysates.

-

Kinase Reaction:

-

Add a defined amount of cell lysate to the wells of a microplate pre-coated with a specific PKA substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for the time recommended by the manufacturer (e.g., 90 minutes) to allow for phosphorylation of the substrate.

-

-

Detection:

-

Wash the wells to remove ATP and non-adherent proteins.

-

Add a phospho-specific primary antibody that recognizes the phosphorylated PKA substrate.

-

Wash and add an HRP-conjugated secondary antibody.

-

Add a chromogenic substrate and stop the reaction.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the PKA activity in the sample. Normalize the PKA activity to the total protein content of the lysate.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the changes in the mRNA expression levels of putative downstream target genes of Bucladesine.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with Bucladesine for various time points (e.g., 0, 2, 6, 24 hours). Following treatment, harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

This compound is an indispensable pharmacological tool for probing the multifaceted roles of cAMP signaling in cellular physiology and pathophysiology. Its ability to directly and robustly activate intracellular cAMP-dependent pathways provides a clear window into the downstream effects of this second messenger. The primary downstream cascades involve the PKA-CREB axis, which regulates the expression of a wide array of genes, and the Epac-Rap1 pathway. The experimental protocols detailed in this guide provide a framework for researchers to investigate the specific downstream targets of Bucladesine in their experimental systems of interest, contributing to a deeper understanding of cAMP-mediated cellular responses and the identification of potential therapeutic targets.

References

- 1. What is the mechanism of Bucladesine Sodium? [synapse.patsnap.com]

- 2. What is Bucladesine Sodium used for? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Bucladesine - Wikipedia [en.wikipedia.org]

- 6. Bucladesine sodium | DC2797 | PKA activator | TargetMol [targetmol.com]

- 7. Dibutyryl-cAMP (sodium salt) (#35857) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Cyclic AMP enhances Smad-mediated BMP signaling through PKA-CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of protein kinase A by dibutyryl cAMP treatment of NIH 3T3 cells inhibits proliferation but fails to induce Ser-133 phosphorylation and transcriptional activation of CREB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [The effect of db-cAMP on the gene expression of calmodulin and cytoskeleton in the transformed cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gene Expression Signatures of cAMP/Protein Kinase A (PKA)-promoted, Mitochondrial-dependent Apoptosis: COMPARATIVE ANALYSIS OF WILD-TYPE AND cAMP-DEATHLESS S49 LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

Bucladesine Sodium Salt: A Technical Guide to its Chemical Structure, Properties, and Applications in Cellular Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucladesine sodium salt, a derivative of cyclic adenosine (B11128) monophosphate (cAMP), is a vital tool in cellular and molecular biology research. Its cell-permeable nature allows it to effectively mimic the intracellular second messenger cAMP, providing a direct means to activate cAMP-dependent signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its mechanism of action as a Protein Kinase A (PKA) activator and a phosphodiesterase (PDE) inhibitor. Furthermore, this document includes detailed experimental protocols for its use in cell-based assays and provides visualizations of the key signaling pathways it modulates.

Chemical Structure and Physicochemical Properties

This compound is a synthetic derivative of cAMP, chemically modified with butyryl groups to enhance its lipophilicity and facilitate its passage across cell membranes.[1] Once inside the cell, endogenous esterases cleave these butyryl groups, releasing the active cAMP moiety.[1]

Chemical Structure:

-

IUPAC Name: sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][2][3][4]dioxaphosphinin-7-yl] butanoate[2]

-

Synonyms: Dibutyryl-cAMP sodium salt, DBcAMP sodium salt, DC2797[4][5]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₈H₂₃N₅NaO₈P | [2] |

| Molecular Weight | 491.37 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [6] |